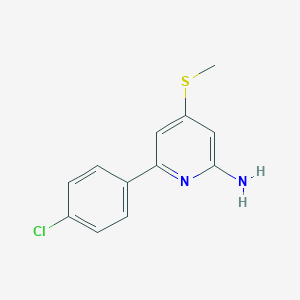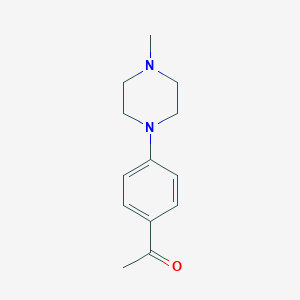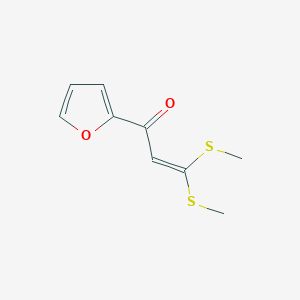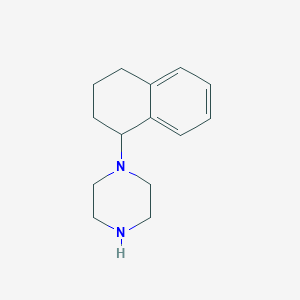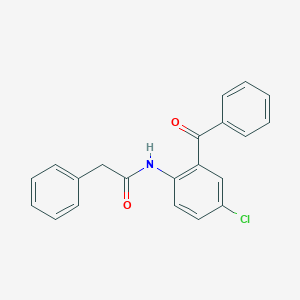
N-(2-benzoyl-4-chlorophenyl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzoyl-4-chlorophenyl)-2-phenylacetamide, commonly known as BCPA, is a chemical compound that has been widely used in scientific research. It belongs to the class of N-arylacetamide derivatives and has been synthesized using various methods. BCPA has been found to have various biochemical and physiological effects, making it a valuable tool in both in vitro and in vivo studies.
作用机制
The mechanism of action of BCPA involves the inhibition of the activity of enzymes, leading to a decrease in the production of various neurotransmitters and other signaling molecules. BCPA has been found to bind to the active site of enzymes, preventing the substrate from binding and inhibiting the enzyme activity.
Biochemical and Physiological Effects:
BCPA has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. BCPA has also been found to have anticonvulsant, analgesic, and anti-inflammatory properties. It has been shown to reduce the levels of prostaglandins and leukotrienes, leading to a decrease in inflammation and pain.
实验室实验的优点和局限性
BCPA has various advantages for lab experiments, including its ability to inhibit the activity of enzymes, making it a valuable tool for the study of enzyme kinetics and mechanisms. BCPA has also been found to have low toxicity and high stability, making it suitable for long-term experiments. However, BCPA has some limitations, including its low solubility in water, which can make it difficult to use in aqueous solutions.
未来方向
There are various future directions for the use of BCPA in scientific research. One direction is the development of new drugs for the treatment of Alzheimer's disease, epilepsy, and pain, based on the structure and properties of BCPA. Another direction is the study of the mechanism of action of BCPA and its interaction with enzymes in more detail, using advanced techniques such as X-ray crystallography and molecular dynamics simulations. Additionally, BCPA can be used in the development of new diagnostic tools for the detection of enzyme activity in various diseases.
合成方法
BCPA can be synthesized using various methods, including the reaction of 2-phenylacetic acid with benzoyl chloride and 4-chloroaniline. Another method involves the reaction of 2-phenylacetic acid with thionyl chloride, followed by the reaction with benzoyl chloride and 4-chloroaniline. The yield of BCPA using these methods ranges from 60-80%.
科学研究应用
BCPA has been extensively used in scientific research due to its ability to inhibit the activity of various enzymes, including acetylcholinesterase, carbonic anhydrase, and butyrylcholinesterase. It has also been found to have anticonvulsant, analgesic, and anti-inflammatory properties. BCPA has been used in the development of new drugs for the treatment of Alzheimer's disease, epilepsy, and pain.
属性
CAS 编号 |
76303-78-1 |
|---|---|
产品名称 |
N-(2-benzoyl-4-chlorophenyl)-2-phenylacetamide |
分子式 |
C21H16ClNO2 |
分子量 |
349.8 g/mol |
IUPAC 名称 |
N-(2-benzoyl-4-chlorophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C21H16ClNO2/c22-17-11-12-19(23-20(24)13-15-7-3-1-4-8-15)18(14-17)21(25)16-9-5-2-6-10-16/h1-12,14H,13H2,(H,23,24) |
InChI 键 |
FHXJIBCBTAHGDW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
其他 CAS 编号 |
76303-78-1 |
Pictograms |
Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



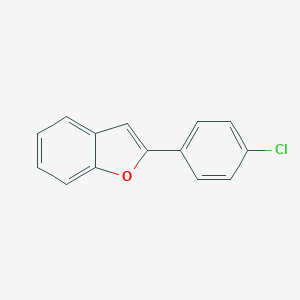
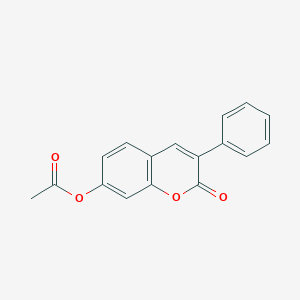
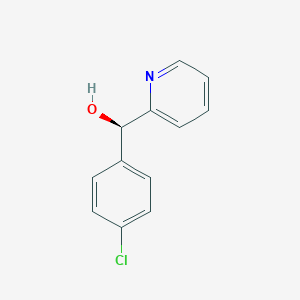
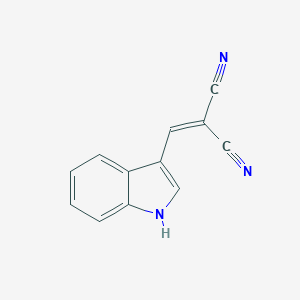
![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)
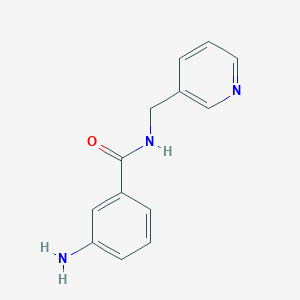
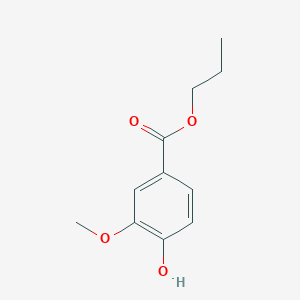
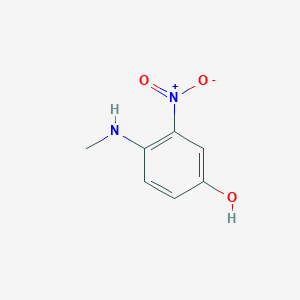
![2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid](/img/structure/B185001.png)
![3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B185004.png)
